molecular formula C10H17N3O B1439668 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 1217862-61-7

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B1439668
CAS No.: 1217862-61-7
M. Wt: 195.26 g/mol
InChI Key: NSMFDRKRMIFBPE-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and dimethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

  • 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • 3,5-Dimethyl-1H-pyrazole-4-carboxamide
  • 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carboxamide

Uniqueness: 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Biological Activity

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, a compound derived from the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4OC_{11}H_{20}N_{4}O with a molecular weight of 224.30 g/mol. The compound's structure features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H20N4OC_{11}H_{20}N_{4}O
Molecular Weight224.30 g/mol
Melting PointNot available
Boiling PointNot available

Research indicates that compounds within the pyrazole class exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Activity : These compounds can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Antitumor Activity : A study evaluated the compound against multiple cancer cell lines, reporting an IC50 value of 3.79 µM against MCF7 (breast cancer), indicating potent cytotoxicity (Bouabdallah et al.) .
  • Mechanistic Insights : Research demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression (Wei et al.) .

Antimicrobial and Antioxidant Properties

In addition to anticancer activity, some studies have explored the antimicrobial and antioxidant properties of related pyrazole compounds. For example:

  • Antimicrobial Activity : Compounds were tested for their ability to inhibit bacterial growth, showing promising results against various strains (ResearchGate) .
  • Antioxidant Capacity : The ability to scavenge free radicals was assessed, suggesting potential protective effects against oxidative stress (ResearchGate) .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the efficacy of this compound, a comparative analysis with other known pyrazole derivatives is essential.

Compound NameIC50 (µM)Target Cell Line
This compound3.79MCF7
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Hep-2
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylpyrazole26A549

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-5-9-6(2)12-13(7(9)3)8(4)10(11)14/h8H,5H2,1-4H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMFDRKRMIFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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